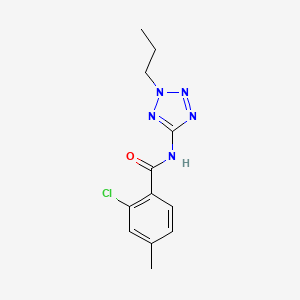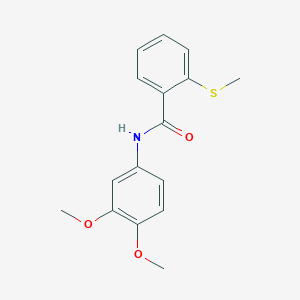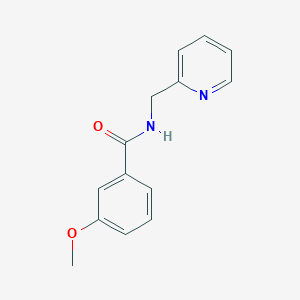
2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides. This compound has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and DNA synthesis. Additionally, it may interfere with the cell membrane integrity of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide can induce apoptosis in cancer cells. It has also been shown to have a fungicidal effect against Candida albicans and antibacterial activity against Gram-positive and Gram-negative bacteria. Furthermore, it has been suggested that this compound may have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide in lab experiments is its broad-spectrum activity against various microorganisms. Additionally, it has been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which may hinder the development of targeted therapies.
Direcciones Futuras
There are several future directions for research related to 2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide. Firstly, further studies are needed to elucidate its mechanism of action and identify potential molecular targets. Secondly, more research is needed to determine its efficacy in treating neurodegenerative diseases. Additionally, studies are needed to investigate its potential use as a chemotherapeutic agent and to develop targeted therapies based on its mechanism of action. Finally, more research is needed to evaluate its safety and toxicity in humans.
In conclusion, 2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a promising compound with potential therapeutic applications in various diseases. Its broad-spectrum activity against microorganisms and potential neuroprotective effects make it an attractive candidate for further research and development.
Métodos De Síntesis
The synthesis of 2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 2-propyl-1H-tetrazole-5-carboxylic acid in the presence of thionyl chloride and N,N-dimethylformamide. The resulting intermediate is then treated with ammonium hydroxide to obtain the final product.
Aplicaciones Científicas De Investigación
2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer, antifungal, and antibacterial properties. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-chloro-4-methyl-N-(2-propyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O/c1-3-6-18-16-12(15-17-18)14-11(19)9-5-4-8(2)7-10(9)13/h4-5,7H,3,6H2,1-2H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIAFXHIIUUOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methyl-N-(2-propyltetrazol-5-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)




![1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine](/img/structure/B5786700.png)




![N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)
